molecular formula C21H18O7 B1245879 Burseranin

Burseranin

カタログ番号: B1245879
分子量: 382.4 g/mol
InChIキー: CCJWJASNEQOVDI-UZCIPKQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Burseranin is a cytotoxic aryltetralin-type lignan first isolated from the stems of Bursera graveolens . It has since been identified in other species of the Bursera genus, such as Bursera fagaroides , which is known for its traditional medicinal use . This natural product has shown a remarkable inhibitory activity against human cancer cells, including fibrosarcoma cells . Research indicates that lignans from Bursera fagaroides , a group which includes this compound, exhibit potent anti-cancer effects by targeting the cell's microtubule network . These compounds act as antimitotic agents, disturbing the tubulin cytoskeleton, which leads to the arrest of cell division (mitosis) and ultimately induces cytotoxic effects . This microtubule-destabilizing activity makes this compound a compound of interest for investigating new anti-cancer pathways and for use in bioassay-guided fractionation studies . The compound's mechanism, which disrupts essential cellular processes like mitosis and cell migration, positions it as a valuable tool for pharmacological and cell biology research, particularly in the study of tubulin dynamics and cell cycle regulation. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

分子式

C21H18O7

分子量

382.4 g/mol

IUPAC名

(5aR,8aS,9R)-9-(1,3-benzodioxol-5-yl)-4-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H18O7/c1-23-19-13-4-11-7-24-21(22)18(11)17(12(13)6-16-20(19)28-9-27-16)10-2-3-14-15(5-10)26-8-25-14/h2-3,5-6,11,17-18H,4,7-9H2,1H3/t11-,17+,18+/m0/s1

InChIキー

CCJWJASNEQOVDI-UZCIPKQKSA-N

異性体SMILES

COC1=C2C[C@H]3COC(=O)[C@H]3[C@@H](C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

正規SMILES

COC1=C2CC3COC(=O)C3C(C2=CC4=C1OCO4)C5=CC6=C(C=C5)OCO6

同義語

burseranin

製品の起源

United States

Q & A

Q. Q1. What are the primary methods for isolating and characterizing Burseranin from natural sources?

Methodological Answer: this compound, a sesquiterpene derivative from Bursera spp., requires targeted extraction protocols. Chromatographic techniques (e.g., HPLC, GC-MS) combined with spectroscopic analysis (NMR, IR) are essential for isolation and structural elucidation . Ensure purity validation via elemental analysis and comparison with literature spectral data, particularly for distinguishing this compound from structurally similar compounds like Burseran .

Q. Q2. How can researchers design experiments to assess this compound’s bioactivity in vitro?

Methodological Answer: Adopt a hypothesis-driven approach:

  • Cell-based assays: Use standardized cell lines (e.g., cancer, inflammatory) with dose-response curves to evaluate cytotoxicity or anti-inflammatory activity.
  • Controls: Include positive/negative controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation) to contextualize results.
  • Replication: Triplicate experiments with statistical validation (e.g., ANOVA) to minimize variability .

Advanced Research Questions

Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

  • Source variability: Differences in plant chemotypes or extraction methods. Address via phytochemical standardization (e.g., metabolite profiling) .
  • Assay conditions: Varying cell culture media, incubation times, or solvent carriers. Use harmonized protocols (e.g., OECD guidelines) and report detailed metadata .
  • Mechanistic ambiguity: Combine -omics approaches (transcriptomics, proteomics) to identify molecular targets and pathways, reducing reliance on single-endpoint assays .

Q. Q4. How can researchers optimize this compound’s pharmacokinetic properties for therapeutic applications?

Methodological Answer:

  • Structural modification: Introduce functional groups (e.g., esterification) to enhance solubility or bioavailability while retaining bioactivity. Validate via in silico modeling (e.g., molecular docking) and in vivo pharmacokinetic studies .
  • Formulation strategies: Use nanocarriers (liposomes, polymeric nanoparticles) to improve stability and targeted delivery. Characterize formulations using dynamic light scattering (DLS) and in vitro release assays .

Q. Q5. What frameworks guide the integration of ethnopharmacological data into this compound research?

Methodological Answer:

  • PICO framework: Define P opulation (plant species), I ntervention (extracts/fractions), C omparison (reference compounds), and O utcome (bioactivity metrics) to align traditional use with experimental design .
  • Ethnobotanical validation: Cross-reference traditional claims with phytochemical databases (e.g., NAPRALERT) and prioritize compounds with overlapping bioactivity reports .

Data Analysis and Interpretation

Q. Q6. How should researchers address variability in this compound’s biological activity across studies?

Methodological Answer:

  • Meta-analysis: Aggregate data from multiple studies to identify trends, adjusting for confounding variables (e.g., solvent polarity, assay sensitivity) .
  • Principal Component Analysis (PCA): Reduce dimensionality in datasets (e.g., bioactivity vs. chemical composition) to isolate key variables driving variability .

Q. Q7. What statistical methods validate this compound’s dose-dependent effects in preclinical models?

Methodological Answer:

  • Non-linear regression: Fit dose-response data to models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Survival analysis: For in vivo toxicity studies, use Kaplan-Meier curves and log-rank tests to compare treatment groups .

Methodological Pitfalls and Solutions

Q. Q8. How can researchers mitigate bias in this compound’s pharmacological screening?

Methodological Answer:

  • Blinded experiments: Separate compound preparation and assay execution teams to prevent confirmation bias.
  • Negative controls: Include solvent-only and heat-inactivated enzyme controls to exclude false positives .

Q. Q9. What criteria ensure reproducibility in this compound synthesis protocols?

Methodological Answer:

  • Detailed SOPs: Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via TLC/HPLC.
  • Open data: Share spectra (NMR, MS) and crystallographic data in supplementary materials for peer validation .

Interdisciplinary and Collaborative Research

Q. Q10. How can computational chemistry enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer:

  • QSAR modeling: Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data to predict novel derivatives.
  • Molecular dynamics simulations: Study ligand-receptor interactions over time to identify stable binding conformations .

Q. Q11. What collaborative frameworks integrate ecological and pharmacological data on this compound?

Methodological Answer:

  • Joint hypothesis development: Combine ethnobotanists, chemists, and pharmacologists to design studies linking plant ecology (e.g., environmental stress effects on metabolite production) with bioactivity .
  • Data repositories: Use platforms like Zenodo or Figshare to share raw datasets, enabling cross-disciplinary analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Burseranin
Reactant of Route 2
Burseranin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。